

Application of Sulfamonomethoxine-d4 in Veterinary Drug Residue Monitoring

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Compound of Interest

Compound Name: Sulfamonomethoxine-d4

Cat. No.: B565457

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamonomethoxine is a sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in livestock and poultry. The presence of its residues in animal-derived food products is a global concern due to potential risks to human health, including allergic reactions and the development of antibiotic resistance. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfamonomethoxine in various food matrices. Accurate and sensitive analytical methods are therefore crucial for monitoring these residues to ensure food safety and compliance with regulations.

The stable isotope-labeled internal standard, **Sulfamonomethoxine-d4**, plays a pivotal role in achieving high accuracy and precision in the quantitative analysis of sulfamonomethoxine residues. Its use in isotope dilution mass spectrometry, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for veterinary drug residue testing. By mimicking the chemical and physical properties of the unlabeled analyte, **Sulfamonomethoxine-d4** compensates for matrix effects and variations in sample preparation and instrument response, leading to more reliable and robust analytical results.

These application notes provide detailed protocols for the extraction and analysis of sulfamonomethoxine in various animal tissues using **Sulfamonomethoxine-d4** as an internal standard, along with relevant quantitative data and workflow diagrams.

Quantitative Data Summary

The use of **Sulfamonomethoxine-d4** as an internal standard provides excellent performance in terms of linearity, recovery, and precision across various animal matrices. The following tables summarize the quantitative data from validation studies.

Table 1: Linearity of Sulfamonomethoxine Detection using **Sulfamonomethoxine-d4** Internal Standard

Matrix	Calibration Range (ng/mL)	Correlation Coefficient (r^2)
Poultry Muscle	1.0 - 50.0	>0.999
Poultry Liver	1.0 - 50.0	>0.999
Poultry Kidney	1.0 - 50.0	>0.999
Poultry Skin/Fat	1.0 - 50.0	>0.999
Swine Muscle	0.05 - 0.2 (ppm)	>0.995

Table 2: Recovery and Precision for Sulfamonomethoxine Analysis in Poultry Tissues[1]

Matrix	Spiked Concentration (µg/kg)	Recovery (%)	Repeatability (RSD, %)
Muscle	10	85.2 ± 4.3	5.1
	50	90.3 ± 5.1	
	100	88.7 ± 4.9	
Liver	10	82.1 ± 6.1	7.4
	50	87.5 ± 5.8	
	100	85.3 ± 6.3	
Kidney	10	78.9 ± 6.9	8.8
	50	84.2 ± 7.1	
	100	81.6 ± 7.0	
Skin/Fat	10	68.1 ± 5.2	7.6
	50	75.4 ± 6.4	
	100	72.3 ± 5.9	

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Sulfamonomethoxine^[1]

Matrix	LOD (µg/kg)	LOQ (µg/kg)
Poultry Tissues	2	10
Swine Muscle	5	15

Experimental Protocols

The following are detailed protocols for the analysis of sulfamonomethoxine residues in animal tissues using **Sulfamonomethoxine-d4** as an internal standard.

Sample Preparation and Extraction from Poultry Tissues[1]

a. Materials and Reagents:

- Homogenizer
- Centrifuge
- Vortex mixer
- Acetonitrile (HPLC grade)
- Sulfamonomethoxine and **Sulfamonomethoxine-d4** standards
- Purified water

b. Protocol:

- Weigh 2.0 g of homogenized tissue sample (muscle, liver, kidney, or skin/fat) into a 50 mL polypropylene centrifuge tube.
- Add a known amount of **Sulfamonomethoxine-d4** internal standard solution.
- Add 10 mL of acetonitrile.
- Vortex for 2 minutes and then shake vigorously for 10 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1.0 mL of the initial mobile phase.
- Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-1 min: 10% B
 - 1-5 min: 10-90% B
 - 5-6 min: 90% B
 - 6-6.1 min: 90-10% B
 - 6.1-8 min: 10% B
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

b. Mass Spectrometry (MS/MS) Conditions:

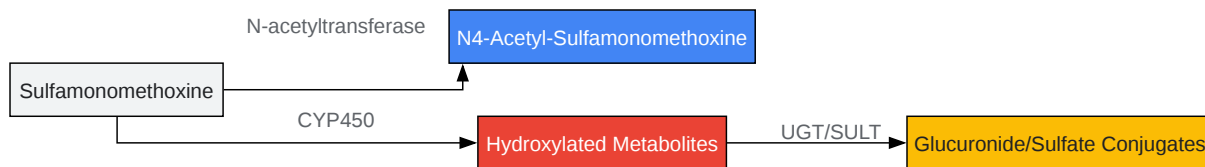
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Sulfamonomethoxine: Precursor ion > Product ion 1 (Quantifier), Product ion 2 (Qualifier)
 - **Sulfamonomethoxine-d4**: Precursor ion > Product ion (Quantifier)
- Ion Source Temperature: 500°C

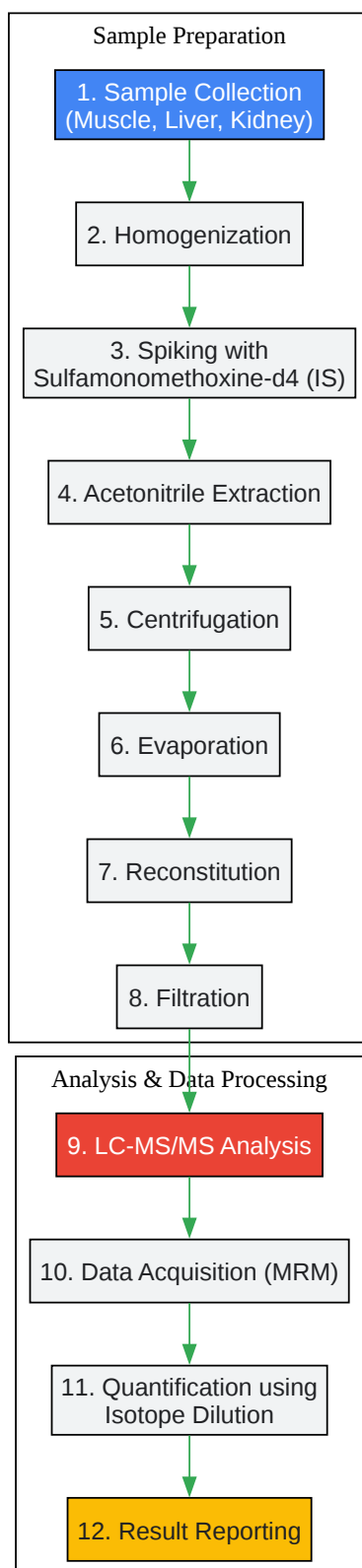
- Collision Gas: Argon
- Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Visualizations

Sulfamonomethoxine Metabolism

Sulfonamides like Sulfamonomethoxine are primarily metabolized in animals through N4-acetylation. Other metabolic pathways include hydroxylation and conjugation with glucuronic acid or sulfate.





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